molecular formula C21H19N3O5S B2719968 2-((E)-((Z)-4-oxo-5-(2-(2-oxo-2-(o-tolylamino)ethoxy)benzylidene)thiazolidin-2-ylidene)amino)acetic acid CAS No. 898638-46-5

2-((E)-((Z)-4-oxo-5-(2-(2-oxo-2-(o-tolylamino)ethoxy)benzylidene)thiazolidin-2-ylidene)amino)acetic acid

Cat. No.: B2719968
CAS No.: 898638-46-5
M. Wt: 425.46
InChI Key: OHVRQCURVMHGBC-YVLHZVERSA-N
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Description

2-((E)-((Z)-4-oxo-5-(2-(2-oxo-2-(o-tolylamino)ethoxy)benzylidene)thiazolidin-2-ylidene)amino)acetic acid is a useful research compound. Its molecular formula is C21H19N3O5S and its molecular weight is 425.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

Research into thiazolidine derivatives, including compounds with similar structures to the specified chemical, has been directed toward their synthesis and structural elucidation. For instance, Badr et al. (1981) explored the synthesis of oxazolidines and thiazolidines from α-amino acid ethyl esters, revealing potential pathways for creating bicyclic compounds with significant pharmacological implications (Badr, M., Aly, M. M., Fahmy, A., & Mansour, M. E., 1981). Similarly, the work by Tverdokhlebov et al. (2005) on pyrrolo[2,1-b]thiazol-3-one derivatives emphasizes the versatility of thiazolidine cores in synthesizing complex heterocyclic systems (Tverdokhlebov, A. V., Andrushko, A., Tolmachev, A., Kostyuk, A. N., Chernega, A. N., & Rusanov, E., 2005).

Antimicrobial and Anticancer Activities

Several studies have investigated the antimicrobial and anticancer potential of thiazolidine derivatives. For example, Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, showing weak to moderate antibacterial and antifungal activity (Alhameed, R. A., Almarhoon, Z., Bukhari, S. I., El‐Faham, A., de la Torre, B. G., & Albericio, F., 2019). Furthermore, Havrylyuk et al. (2010) highlighted the antitumor screening of 4-thiazolidinones containing a benzothiazole moiety, identifying compounds with notable anticancer activity on various cancer cell lines (Havrylyuk, D., Mosula, L., Zimenkovsky, B., Vasylenko, O., Gzella, A., & Lesyk, R., 2010).

Photophysical Properties and Drug Design

The design of novel d-π-A chromophores based on thiazolidine structures, as conducted by Jachak et al. (2021), indicates the potential of such compounds in the development of new materials with unique optical properties (Jachak, M., Khopkar, S., Patel, K. P., Patil, Y., & Shankarling, G., 2021). This research provides insights into how structural manipulations can impact photophysical characteristics, opening avenues for applications in material science and drug design.

Mechanism of Action

Properties

IUPAC Name

2-[[(5Z)-5-[[2-[2-(2-methylanilino)-2-oxoethoxy]phenyl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-13-6-2-4-8-15(13)23-18(25)12-29-16-9-5-3-7-14(16)10-17-20(28)24-21(30-17)22-11-19(26)27/h2-10H,11-12H2,1H3,(H,23,25)(H,26,27)(H,22,24,28)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVRQCURVMHGBC-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C=C3C(=O)NC(=NCC(=O)O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)COC2=CC=CC=C2/C=C\3/C(=O)NC(=NCC(=O)O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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